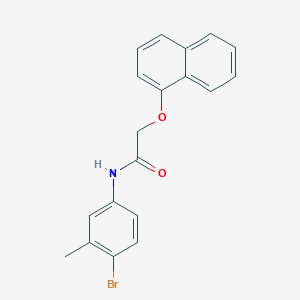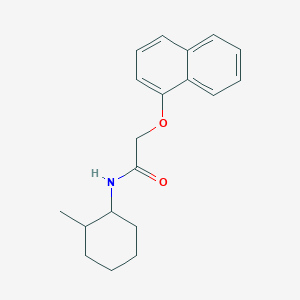![molecular formula C23H21NO3 B290704 3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate, also known as MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. This compound is commonly used in scientific research to study the effects of cannabinoids on the human body.
作用机制
3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate acts as a potent agonist of the CB1 receptor, which is located in the brain and is responsible for the psychoactive effects of THC. This compound binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate has been shown to have a variety of biochemical and physiological effects on the human body. This compound has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. Additionally, 3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate has been shown to have analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate in lab experiments is its high potency and selectivity for the CB1 receptor. This compound can be used to study the effects of cannabinoids on the human body without the psychoactive effects of THC. However, one limitation of using 3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate in lab experiments is its potential for toxicity and adverse effects on the human body.
未来方向
There are numerous future directions for research involving 3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate. One area of research could focus on the development of new synthetic cannabinoids with improved safety profiles and reduced toxicity. Additionally, research could focus on the therapeutic potential of cannabinoids for the treatment of various medical conditions, such as chronic pain and inflammation. Finally, research could focus on the development of new methods for the detection and analysis of synthetic cannabinoids in biological samples.
合成方法
The synthesis of 3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate involves the reaction of 2-methylbenzoyl chloride with 3-methyl-4-aminophenyl-2-methylbenzoate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography.
科学研究应用
3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate has been used in numerous scientific studies to investigate the effects of cannabinoids on the human body. This compound has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC.
属性
分子式 |
C23H21NO3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
[3-methyl-4-[(2-methylbenzoyl)amino]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C23H21NO3/c1-15-8-4-6-10-19(15)22(25)24-21-13-12-18(14-17(21)3)27-23(26)20-11-7-5-9-16(20)2/h4-14H,1-3H3,(H,24,25) |
InChI 键 |
RLHCXTCFFXSNAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3C)C |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



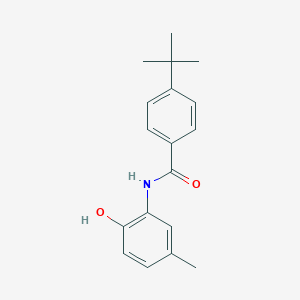

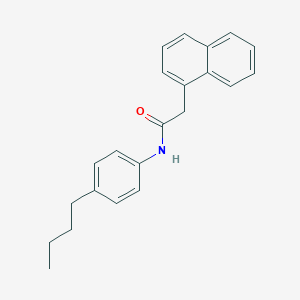
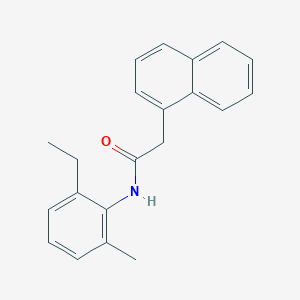
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
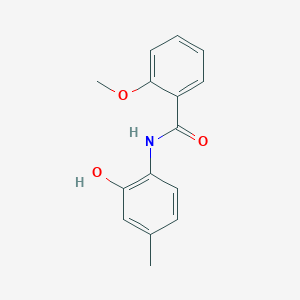
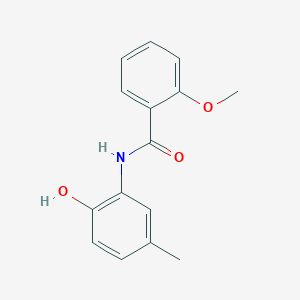
![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)

![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)
